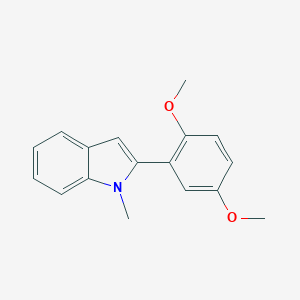
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole, also known as DOM, is a psychedelic drug that belongs to the family of phenethylamines. It is a potent hallucinogen that can cause profound changes in perception, thought, and mood. DOM was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and biochemical and physiological effects.
作用机制
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for other receptors, including the dopamine D1 and D2 receptors. 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole's mechanism of action is not fully understood, but it is thought to involve the activation of intracellular signaling pathways and the modulation of neuronal activity.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole can cause a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It can also cause changes in perception, thought, and mood, including visual hallucinations, altered time perception, and changes in emotional state. These effects are thought to be mediated by the drug's interaction with serotonin receptors in the brain.
实验室实验的优点和局限性
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has several advantages for use in lab experiments, including its potency and selectivity for serotonin receptors. It can also be used to study the role of serotonin in the regulation of mood, cognition, and behavior. However, there are also limitations to its use, including the potential for adverse effects on animal subjects and the need for specialized equipment and facilities to handle the drug safely.
未来方向
There are several future directions for research on 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole, including the development of new drugs that target serotonin receptors with greater selectivity and specificity. There is also a need for further research on the biochemical and physiological effects of 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole and its potential therapeutic applications. Additionally, more research is needed to understand the long-term effects of 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole use and its potential for abuse.
合成方法
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole can be synthesized through several methods, including the Leuckart-Wallach reaction, the Pictet-Spengler reaction, and the Fischer indole synthesis. The Leuckart-Wallach reaction is the most commonly used method and involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine and formic acid to yield 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole.
科学研究应用
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to serotonin receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has also been used to study the role of serotonin in the regulation of mood, cognition, and behavior.
属性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC 名称 |
2-(2,5-dimethoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17NO2/c1-18-15-7-5-4-6-12(15)10-16(18)14-11-13(19-2)8-9-17(14)20-3/h4-11H,1-3H3 |
InChI 键 |
LUOQSWBBTZJCEJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)OC)OC |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)
![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)


![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)
![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)
![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)
![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

